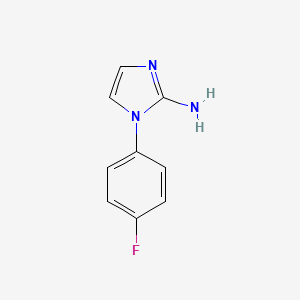

1-(4-Fluorophenyl)-1H-imidazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPLDHJCRWZUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 4 Fluorophenyl 1h Imidazol 2 Amine

Review of Conventional Synthetic Routes to 1H-Imidazol-2-amines

Classic synthetic methods for constructing the 2-aminoimidazole core have been established for over a century and typically involve the condensation and cyclization of acyclic precursors. A common and versatile method is the reaction of an α-haloketone with a guanidine derivative. This approach allows for the introduction of various substituents on the imidazole (B134444) ring based on the choice of starting materials. Another foundational method involves the cyclization of 1,2-diamino compounds with reagents that provide the C2 carbon of the ring, such as cyanogen bromide or thiocyanates followed by desulfurization researchgate.net.

The preparation of 2-aminoimidazoles is often carried out in volatile organic solvents and may require an inert atmosphere researchgate.net. These methods, while effective, can sometimes suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste.

To synthesize the N1-substituted target compound, 1-(4-fluorophenyl)-1H-imidazol-2-amine, conventional methods must be adapted. This typically involves incorporating the 4-fluorophenyl moiety into one of the key precursors before the cyclization step.

One potential strategy involves the synthesis of N-(4-fluorophenyl)guanidine as a key intermediate. This substituted guanidine can then be reacted with an appropriate α-halocarbonyl compound, such as 2-bromoacetaldehyde diethyl acetal, to construct the desired N-arylated 2-aminoimidazole ring system. The synthesis of the N-(4-fluorophenyl)guanidine precursor itself can be achieved by reacting 4-fluoroaniline with cyanamide under acidic conditions.

Another approach involves starting with 4-fluoroaniline and building a more complex precursor that already contains the necessary atoms for the imidazole ring. For instance, 4-fluoroaniline can be converted into an N-aryl-α-amino nitrile, which can then undergo cyclization to form the 2-aminoimidazole structure.

A more sophisticated evolution of conventional methods involves the deliberate construction of acyclic precursors through amidation, followed by a controlled cyclization event. This provides greater control over the final substitution pattern. For example, α-aminoamides can serve as precursors for 2-aminoimidazoles. A modern variation of this involves the activation of α-aminoamides with triflic anhydride, which facilitates cyclization to form the imidazole ring nih.gov.

In a route specifically targeting N-aryl substitution, an α-aminoketone can be reacted with 4-fluorophenyl isothiocyanate to yield an N-(4-fluorophenyl)-N'-(ketone-substituted)thiourea. This intermediate can then be desulfurized and cyclized, often with the aid of a mercury or carbodiimide reagent, to afford the target this compound. This pathway offers a clear and modular route where the key C-N bond is formed early in the sequence.

Another strategy employs the cyclization of α-(N-aryl-N'-cyanoguanidino)ketones. This precursor is prepared by reacting an α-haloketone with N-(4-fluorophenyl)-N'-cyanoguanidine. The subsequent base- or acid-catalyzed cyclization yields the desired N-arylated 2-aminoimidazole.

Novel Approaches for the Synthesis of this compound

Recent advancements in organic synthesis have provided more efficient, selective, and environmentally benign methods for constructing C-N bonds and heterocyclic systems. These novel approaches are highly applicable to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl compounds. wjpmr.com This methodology is ideally suited for the synthesis of this compound by directly coupling 2-aminoimidazole with a 4-fluorophenyl halide (e.g., 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene).

This approach offers a convergent and highly modular route where the pre-formed imidazole core is arylated in the final step. The success of these reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Studies have shown that imidazoles can inhibit the formation of the catalytically active Pd(0)-ligand complex, but this can be overcome by using pre-activated catalyst solutions. nih.govnih.gov The use of specialized phosphine ligands, such as Xantphos or tBuBrettPhos, is often crucial for achieving high yields and selectivity. mit.edubeilstein-journals.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | L1 (a biaryl phosphine) | K₃PO₄ | Toluene | 120 | 95 | nih.govmit.edu |

| Pd/AlO(OH) NPs | None | KOH | H₂O/IPA | Ultrasound | High | biomedres.us |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 46 | beilstein-journals.org |

This table presents representative conditions for palladium-catalyzed N-arylation of imidazoles, which are applicable to the synthesis of the target compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net These principles can be applied to the synthesis of this compound through several strategies, including the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govjipbs.com

Aqueous Media: Transition metal-catalyzed N-arylation reactions have been developed that proceed in water or water-alcohol mixtures, significantly reducing the reliance on volatile organic compounds (VOCs). wjpmr.combiomedres.us

Heterogeneous Catalysis: The use of supported catalysts, such as palladium on aluminum oxy-hydroxide nanoparticles (Pd/AlO(OH) NPs) or copper-exchanged fluorapatite, allows for easy separation and recycling of the catalyst, reducing cost and metal waste. biomedres.usorganic-chemistry.org Zeolites have also been employed as reusable catalysts for imidazole synthesis. nih.gov

Alternative Energy Sources: Sonochemistry, which uses ultrasonic irradiation, can enhance reaction rates and yields, often under milder conditions than conventional heating. mdpi.com This technique has been successfully applied to the synthesis of various imidazole derivatives. biomedres.usmdpi.com

| Green Approach | Key Feature | Example | Advantages | Reference |

| Alternative Solvents | Use of water/IPA mixture | Pd-catalyzed N-arylation in H₂O/IPA | Reduced VOC use, environmentally friendly | biomedres.us |

| Reusable Catalysts | ZSM-11 zeolite catalyst | Four-component synthesis of tetrasubstituted imidazoles | Catalyst can be recovered and reused for multiple cycles | nih.gov |

| Energy Efficiency | Ultrasonic irradiation | Synthesis of N-arylimidazoles | Shorter reaction times, higher yields, milder conditions | biomedres.usmdpi.com |

| Biocatalysis | Use of lemon juice | Three-component synthesis of triaryl-imidazoles | Inexpensive, biodegradable, non-toxic catalyst | researchgate.netjipbs.com |

This table compares different green chemistry approaches applicable to imidazole synthesis.

While this compound itself is achiral, the synthesis of chiral analogs is a key consideration for developing compounds with specific stereoselective interactions with biological targets. Chirality could be introduced by adding a stereocenter to the imidazole ring (e.g., at the C4 or C5 position) or by creating atropisomers through sterically hindered rotation around the N-aryl bond.

Asymmetric synthesis of such analogs can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a natural amino acid, which can be elaborated into a chiral precursor for cyclization. semanticscholar.org

Chiral Catalysts: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, asymmetric multicomponent reactions using chiral phosphoric acid catalysts have been used to synthesize axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation, followed by its removal. Chiral Ni(II) complexes of Schiff bases have been used extensively for the asymmetric synthesis of tailor-made amino acids, which can be precursors to chiral heterocycles. nih.gov

The development of racemization-free coupling reagents is also critical in multistep syntheses involving chiral intermediates to preserve stereochemical integrity. rsc.org

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The formation of the this compound ring system via the reaction of N-(4-fluorophenyl)guanidine with an α-haloacetaldehyde equivalent is believed to proceed through a well-established mechanistic pathway. This transformation involves a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration steps.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the N-(4-fluorophenyl)guanidine on the electrophilic carbon of the α-haloacetaldehyde (or its acetal, which is hydrolyzed in situ under acidic conditions). This results in the formation of an N-alkylated guanidinium intermediate. The regioselectivity of this initial alkylation can be influenced by the electronic and steric properties of the guanidine substituents.

Following the initial SN2 reaction, the newly formed intermediate undergoes an intramolecular condensation. A nitrogen atom from the guanidine moiety attacks the carbonyl carbon, leading to the formation of a five-membered cyclic intermediate, a 2-amino-1-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-5-ol.

While no specific mechanistic studies for this compound have been found, the proposed mechanism is based on extensive studies of similar 2-aminoimidazole syntheses google.com. Kinetic studies on related cyclization reactions of N-substituted guanidines have provided evidence for the proposed intermediates and the influence of reaction conditions, such as pH, on the reaction rate chempap.org.

Data Tables

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-Fluoroaniline |  |

Starting material for N-(4-fluorophenyl)guanidine |

| N-(4-Fluorophenyl)guanidine |  |

Key nucleophilic component |

| 2-Bromoacetaldehyde |  |

C2 electrophilic synthon |

Table 2: Proposed Mechanistic Steps for the Formation of this compound

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Nucleophilic attack of N-(4-fluorophenyl)guanidine on 2-bromoacetaldehyde | N-alkylated guanidinium salt |

| 2 | Intramolecular cyclization | 2-Amino-1-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-5-ol |

| 3 | Acid-catalyzed dehydration | Imidazolium cation |

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenyl 1h Imidazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Detailed NMR studies are crucial for understanding the compound's structure in solution. This would involve assigning proton (¹H) and carbon (¹³C) signals and establishing their connectivity to map the molecular framework.

2D NMR Techniques (COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be necessary to unambiguously establish the bonding network between hydrogen and carbon atoms. This data is essential for confirming the isomeric structure and understanding through-bond correlations, but no such spectra have been published.

Fluorine-19 NMR Spectroscopy for Fluorophenyl Moiety Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing the electronic environment of the fluorine atom on the phenyl ring. The chemical shift and coupling constants in a ¹⁹F NMR spectrum would provide valuable insight into the electronic effects of the imidazol-2-amine group on the fluorophenyl moiety. This information is currently unavailable.

Single-Crystal X-ray Diffraction Analysis of 1-(4-Fluorophenyl)-1H-imidazol-2-amine

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.

Determination of Molecular Geometry and Bond Parameters

This analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. Without a solved crystal structure, these fundamental parameters for this compound remain unknown.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Understanding how individual molecules interact with each other in the crystal lattice is key to comprehending the material's bulk properties. This involves identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing. No crystallographic information files (CIF) or related studies are available to perform this analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding. Analysis of these spectra would confirm the presence of key functional groups (such as N-H, C=N, C-F, and aromatic C-H) and offer insights into intermolecular hydrogen bonding. Published IR or Raman spectra for this specific compound could not be located.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry serves two primary functions: the unambiguous confirmation of its molecular formula and the detailed analysis of its fragmentation pathways under ionization, which helps to verify the connectivity of its constituent atoms.

High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of the parent molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of the neutral molecule this compound (C₉H₈FN₃) is calculated to be 177.0702 u. In a typical HRMS experiment, this would be observed as the protonated molecule [M+H]⁺ with a theoretical m/z of 178.0780 in positive-ion mode electrospray ionization (ESI) or as the molecular ion [M]⁺• at m/z 177.0702 in electron ionization (EI). The close correlation between the experimentally measured m/z value and the theoretical value provides strong evidence for the compound's molecular formula.

| Ion Species | Molecular Formula | Theoretical Exact Mass (u) |

| [M]⁺• | C₉H₈FN₃ | 177.0702 |

| [M+H]⁺ | C₉H₉FN₃ | 178.0780 |

Table 1. Theoretical Exact Mass Data for this compound.

Analysis of the fragmentation pathways, typically achieved using techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), offers a deeper understanding of the molecule's structural framework. The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure contains two key components: the 4-fluorophenyl ring and the 2-amino-imidazole moiety, linked by a nitrogen-carbon bond.

Upon ionization, the molecular ion ([M]⁺• at m/z 177) is formed. The most prominent fragmentation pathways are expected to involve the cleavage of the bond between the phenyl ring and the imidazole (B134444) nitrogen, as well as characteristic cleavages of the heterocyclic imidazole ring. A plausible fragmentation pathway involves the following key steps:

N-C Bond Cleavage: The cleavage of the bond between the imidazole nitrogen (N1) and the fluorophenyl ring is a primary fragmentation event. This heterolytic or homolytic cleavage can lead to the formation of two significant fragment ions: the 4-fluorophenyl cation at m/z 95 and the 1H-imidazol-2-amine radical cation at m/z 82. The stability of the 4-fluorophenyl cation makes the m/z 95 fragment a particularly likely and abundant ion in the spectrum.

Imidazole Ring Fragmentation: Heterocyclic rings often undergo characteristic fragmentation patterns. The 2-amino-imidazole portion of the molecule can lose neutral fragments such as hydrogen cyanide (HCN, 27 u). The loss of HCN from the molecular ion would result in a fragment ion at m/z 150.

Based on these established principles of mass spectrometry, a theoretical fragmentation pattern can be proposed. The resulting mass spectrum would be characterized by a distinct molecular ion peak and several key fragment ions that are diagnostic for the compound's structure.

| m/z (Proposed) | Ion Formula | Proposed Structure/Origin |

| 177 | [C₉H₈FN₃]⁺• | Molecular Ion |

| 150 | [C₈H₇FN₂]⁺• | [M - HCN]⁺• |

| 95 | [C₆H₄F]⁺ | 4-Fluorophenyl cation |

| 82 | [C₃H₄N₃]⁺ | 1H-Imidazol-2-amine cation |

Table 2. Proposed Major Fragment Ions of this compound in Mass Spectrometry.

This detailed analysis of the mass spectrum, combining high-resolution data for formula confirmation with fragmentation data for structural verification, provides a comprehensive and confident characterization of this compound.

Computational and Theoretical Chemistry Studies of 1 4 Fluorophenyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For derivatives of the imidazole (B134444) family, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical attack.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical stability and reactivity of a molecule.

In studies of similar imidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these orbital energies. nih.govnih.gov For 1-(4-Fluorophenyl)-1H-imidazol-2-amine, the HOMO is expected to be localized primarily on the electron-rich imidazol-2-amine portion, while the LUMO would likely be distributed across the fluorophenyl ring. The presence of the electron-withdrawing fluorine atom would be expected to lower the energy of the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Imidazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Data presented is hypothetical and based on typical values for similar aromatic amine heterocycles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP surface would be expected to show the most negative potential around the nitrogen atoms of the imidazole ring and the amino group, indicating these as likely sites for hydrogen bonding and electrophilic attack. The fluorine atom on the phenyl ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amino group and the imidazole ring would show positive potential, making them susceptible to nucleophilic interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule.

Molecular mechanics and dynamics simulations can be used to explore the conformational space of flexible molecules. For this compound, a key flexible bond is the one connecting the phenyl ring to the imidazole ring. A potential energy surface (PES) scan can be performed by systematically rotating this bond to identify the lowest energy conformer. nih.gov Studies on similar bi-aryl systems often reveal that the most stable conformation is non-planar, with a significant dihedral angle between the two rings to minimize steric hindrance. mdpi.com Molecular dynamics simulations further provide insight into the molecule's behavior over time in a simulated environment, such as in a solvent.

The imidazol-2-amine scaffold can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For 2-aminoimidazoles, the principal tautomeric equilibrium is between the amino and the imino forms. Computational studies can predict the relative energies of these tautomers to determine which form is more stable under given conditions. nih.gov For this compound, the amino tautomer is generally expected to be the more stable form.

Table 2: Calculated Relative Energies of Tautomers for a Generic 2-Aminoimidazole System

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Amino form | 0.00 |

| Imino form | +5.7 |

Data is illustrative and based on general findings for 2-aminoimidazoles.

Prediction of Spectroscopic Properties through Ab Initio Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Ab initio and DFT calculations are commonly used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For this compound, theoretical calculations of the IR spectrum would be expected to show characteristic peaks for N-H stretching of the amino group, C=N and C-N stretching of the imidazole ring, and C-F stretching of the fluorophenyl group. Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. sci-hub.se

Table 3: Predicted Spectroscopic Data for this compound Based on Analogous Compounds

| Spectroscopic Data | Predicted Value |

|---|---|

| IR: ν(N-H) | ~3400-3500 cm⁻¹ |

| IR: ν(C=N) | ~1600-1650 cm⁻¹ |

| ¹³C NMR: C-F | ~160-165 ppm |

| UV-Vis: λmax | ~250-280 nm |

These values are estimations based on characteristic spectral regions for the given functional groups.

Molecular Docking and Dynamics Simulations for Receptor Interaction Hypotheses

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in forming hypotheses about the compound's mechanism of action at a molecular level.

Identification of Putative Binding Sites on Target Macromolecules (excluding human trials)

This subsection would have presented data from computational studies identifying potential binding pockets on various receptor macromolecules where this compound is predicted to bind. This process involves screening the compound against the structures of known biological targets to find the most favorable binding locations.

Analysis of Ligand-Receptor Interactions and Binding Affinity Predictions

Following the identification of a binding site, this section would have delved into the specific molecular interactions between this compound and the amino acid residues of the target receptor. This analysis typically includes identifying hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. Furthermore, computational methods are used to predict the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which provides an estimation of the strength of the interaction.

While detailed computational studies on the specific compound of interest are not available, research on analogous structures like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles has explored their interactions with the α1/γ2 interface of the GABA-A receptor. nih.govacs.orgnih.gov These studies have identified key amino acid residues involved in binding and have been complemented by radioligand binding assays to determine binding affinities. nih.gov However, due to the structural differences between a benzo[d]imidazole and an imidazol-2-amine, these findings cannot be directly extrapolated to this compound.

Future computational research is required to elucidate the specific molecular targets and interaction profiles of this compound. Such studies would be invaluable for understanding its potential pharmacological activity and for guiding further drug discovery and development efforts.

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 1h Imidazol 2 Amine Derivatives

Systematic Substitution on the Phenyl Ring for Electronic and Steric Effects

The 4-fluorophenyl group is a common starting point in medicinal chemistry, with the fluorine atom often introduced to enhance metabolic stability or modulate electronic properties. nih.gov Systematic substitutions on this ring provide insights into how electronic and steric factors influence the molecule's interaction with biological targets.

The nature and position of substituents on the phenyl ring can inductively affect the charge distribution on the imidazole (B134444) ring, thereby modulating its binding affinity to targets like heme iron in enzymes. nih.gov

Halogenation: Single-site fluorination at the para-position of the phenyl ring has been shown to enhance metabolic stability without negatively impacting molecular recognition in certain scaffolds, such as 2-phenyl-1H-benzo[d]imidazoles targeting the GABA-A receptor. nih.gov In contrast, introducing chlorine atoms at multiple positions can sometimes lead to rapid metabolic degradation. nih.gov In studies on 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives, compounds with electron-withdrawing groups, such as a bromo-substitution, showed significant anticonvulsant activity. researchgate.net

Alkyl Substitutions: The replacement of a fluorine atom with a methyl group can have varied effects. In one study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogues, a methyl group was found to be a site for metabolic hydroxylation, whereas the fluoro-substituted version was more metabolically robust. nih.gov This suggests that for metabolic stability, a 4-fluoro substitution is often superior to a methyl group. nih.gov

The following table summarizes the effects of different substitutions on the phenyl ring of phenyl-imidazole scaffolds based on findings from related compounds.

| Compound Series | Substitution on Phenyl Ring | Observed Effect | Reference |

| 2-Phenyl-1H-benzo[d]imidazole | 4-Fluoro | Enhanced metabolic stability | nih.gov |

| 2-Phenyl-1H-benzo[d]imidazole | 4-Methyl | Site of metabolic hydroxylation | nih.gov |

| 2-(Substituted phenyl)-4,5-diphenyl-1H-imidazole | 4-Bromo | Significant anticonvulsant activity | researchgate.net |

| 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 4-Chloro | Rapid metabolic degradation | nih.gov |

The position of substituents on the phenyl ring is crucial for determining the biological activity of phenyl-imidazole derivatives. Moving a substituent between the ortho, meta, and para positions can alter the molecule's conformation and its ability to form key interactions within a binding site. nih.gov

For instance, in the development of 4-phenyl-imidazole (4-PI) derived inhibitors of indoleamine 2,3-dioxygenase (IDO), substitutions at the ortho-position of the phenyl ring yielded significant gains in potency. nih.gov An ortho-hydroxy modification led to a tenfold increase in potency, presumably by forming a hydrogen bond with the Serine-167 residue in the enzyme's active site. nih.gov A 2,6-dihydroxy-phenyl derivative was similarly potent, supporting the importance of this specific hydrogen bond interaction. nih.gov These findings underscore that the biological or chemical activity of 1-(4-Fluorophenyl)-1H-imidazol-2-amine derivatives can be highly sensitive to the positional isomerism of substituents on the phenyl ring.

Modifications to the Imidazole Ring System

The imidazole ring is a versatile scaffold that can be modified at its nitrogen or carbon atoms to fine-tune a compound's properties. nih.govlongdom.org It often plays a crucial role in binding to biological targets, for example, through coordination with metal ions like the heme iron in certain enzymes. nih.gov

Functionalization of the imidazole ring, particularly at the nitrogen atoms, can have a profound impact on activity.

N-Substitution: The synthesis of N-substituted imidazole derivatives is a common strategy to explore SAR. nih.govu-tokyo.ac.jp However, this modification can also abolish activity if the N-H proton is critical for binding. In the case of 4-phenyl-imidazole based IDO inhibitors, substitution at the N-1 position with either a methyl or a larger group completely eliminated inhibitory activity. nih.gov This confirmed that the N-1 nitrogen's direct binding to the heme iron is essential, and the N-3 nitrogen cannot act as a substitute for this interaction. nih.gov

Ring Functionalization: Adding substituents to the carbon atoms of the imidazole ring can introduce new interaction points with a target. For example, in the pursuit of kinase inhibitors, various heteroaryl groups were introduced at the C-5 position and carboxylic acid or tetrazole groups at the C-2 position of a 4-fluorophenyl-imidazole scaffold to modulate kinase selectivity. nih.gov

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. drughunter.com

Imidazole Ring Replacements: The imidazole ring itself can be replaced by other heterocycles to probe the importance of its specific properties. However, this often leads to a loss of potency. In studies of IDO inhibitors, replacing the imidazole ring of 4-phenyl-imidazole with other aromatic rings like pyridine, thiazole, pyrazole, and furan (B31954) resulted in compounds with no inhibitory activity. nih.gov This highlights the unique and critical role of the imidazole moiety in binding to the heme iron in this specific target. nih.gov

Amide Bioisosteres: Heterocyclic rings, including imidazole, are also used as bioisosteres for amide bonds. drughunter.comnih.gov In the development of GPR88 agonists, a 1H-1,2,3-triazole was found to be an effective bioisosteric replacement for an amide, leading to improved potency. nih.gov This demonstrates the context-dependent success of such replacements.

The following table summarizes the outcomes of various bioisosteric replacements for the imidazole ring in an IDO inhibitor scaffold.

| Original Group | Bioisosteric Replacement | Effect on IDO Inhibition | Reference |

| Imidazole | Pyridine | No Inhibition | nih.gov |

| Imidazole | Thiazole | No Inhibition | nih.gov |

| Imidazole | Pyrazole | No Inhibition | nih.gov |

| Imidazole | Furan | No Inhibition | nih.gov |

Linker Modifications and Their Impact on Molecular Recognition

In many drug discovery programs, the this compound core may serve as a key fragment that is connected to other chemical moieties via a linker. The composition, length, and flexibility of this linker can significantly influence how the entire molecule fits into and interacts with a biological target. dergipark.org.tr

Studies on various compound classes have shown that linker modification is a powerful tool for optimizing activity. For example, in a series of SIRT2 inhibitors, replacing an oxygen atom linker with various amine-containing linkers (-NH-, -CH2NH-, -NHCH2-) led to enhanced inhibition. dergipark.org.tr Similarly, in a series of imidazole-coumarin conjugates, a thio-methylene (-SCH2-) linker was used to connect the two key fragments. mdpi.com The nature of the linker dictates the spatial orientation of the connected fragments, which is critical for establishing effective molecular recognition at the target site. While direct studies on linker modifications for this compound were not identified, the principles from related research suggest that if this core were incorporated into a larger molecule, optimizing the linker would be a crucial step in development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, thereby guiding the design and optimization of drug candidates. While specific QSAR studies exclusively focused on this compound derivatives are not extensively available in publicly accessible literature, valuable insights can be drawn from QSAR analyses of structurally related imidazole and benzimidazole (B57391) derivatives. These studies provide a foundational understanding of the key molecular descriptors that are likely to influence the biological activity of this class of compounds.

Typically, a QSAR model is represented by a linear or non-linear equation that relates a set of molecular descriptors to the biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or other relevant metrics. The predictive power and robustness of these models are evaluated using various statistical parameters.

Key Statistical Parameters in QSAR:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out (LOO) cross-validation. | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the predictive power of the model on an external set of compounds not used in model development. | > 0.5 |

| F-statistic | A statistical test that assesses the overall significance of the regression model. | A high value indicates a statistically significant model. |

| Standard Deviation (s) | Represents the average distance that the observed values fall from the regression line. | A low value indicates a better fit of the model. |

In a QSAR study on a series of N-{(1H-Benzo[d] imidazol-1-yl) (Phenyl) Methylene} benzenamine analogues with antifungal activity, a 2D-QSAR model was developed. sphinxsai.com The study highlighted the significance of thermodynamic descriptors in influencing the antifungal properties of these compounds. The generated QSAR equation was:

Biological Activity = (1.7018 * Partition Coefficient) - (0.0902 * Molar Refractivity) + (1.4732 * Ovality) + 7.644 sphinxsai.com

This model demonstrated good statistical significance, with an r² value of 0.88 and an r value of 0.94, suggesting a strong correlation between the selected descriptors and the observed antifungal activity. sphinxsai.com The study indicated that lipophilic (Partition Coefficient), steric (Molar Refractivity), and structural (Ovality) parameters are crucial for the activity of these compounds. sphinxsai.com Specifically, the negative coefficient for Molar Refractivity suggests that bulkier groups might be detrimental to the activity, while a positive coefficient for the Partition Coefficient (log P) indicates that increased lipophilicity could enhance the antifungal effect. sphinxsai.com

The following table summarizes the statistical validation of a representative QSAR model for these related benzimidazole derivatives:

| Statistical Parameter | Value |

| r² | 0.88 |

| r | 0.94 |

| Standard Deviation | 0.2161 |

| F-statistic | 31.24 |

Data sourced from a study on N-{(1H-Benzo[d] imidazol-1-yl) (Phenyl) Methylene} benzenamine analogues. sphinxsai.com

Furthermore, another QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives explored the impact of electronic, hydrophobicity, and steric parameters on their cytotoxicity. nih.gov This study revealed that the presence of electron-withdrawing substituents at the para position of the phenyl ring of the 1-phenylamino fragment was unfavorable for cytotoxicity. nih.gov Conversely, the lipophilicity of meta substituents on the 5-phenyl ring was found to increase cytotoxicity. nih.gov The final QSAR equation in this study had an explained variance of 80.2% and a leave-one-out predicted variance of 74%, indicating a statistically robust model. nih.gov

For the hypothetical QSAR modeling of this compound derivatives, it can be inferred that a combination of electronic, hydrophobic, and steric descriptors would be crucial for predicting their biological activity. The fluorine atom at the para-position of the phenyl ring would significantly influence the electronic properties of the molecule, which would likely be a key descriptor in any QSAR model. Descriptors such as the Hammett constant (σ) for the fluoro substituent, dipole moment, and various topological and quantum chemical parameters would be essential for developing a predictive model.

The insights from these related studies underscore the importance of a multi-parametric approach in the QSAR modeling of imidazole-based compounds. Future QSAR studies specifically on this compound and its analogs would be invaluable for the rational design of new derivatives with optimized activity profiles.

Exploration of Biological Target Interactions and Mechanistic Insights Non Clinical, in Vitro

Enzyme Inhibition and Activation Studies in Cell-Free Systems

Cell-free enzyme assays are fundamental in early-stage drug discovery to determine if a compound can modulate the activity of a specific enzyme. These assays isolate the enzyme and the potential inhibitor or activator from the complex cellular environment, allowing for a direct assessment of their interaction.

Kinase, Protease, or Hydrolase Inhibition Profiling

No studies were identified that profiled the inhibitory activity of 1-(4-Fluorophenyl)-1H-imidazol-2-amine against panels of kinases, proteases, or hydrolases. Such profiling is crucial for identifying potential therapeutic targets and understanding off-target effects.

A representative data table for such a study would typically look like this:

Table 1: Hypothetical Kinase Inhibition Profile (Note: This data is for illustrative purposes only and is not based on experimental results for this compound.)

| Kinase Target | IC₅₀ (nM) | Percent Inhibition at 1 µM |

| Kinase A | >10,000 | <10% |

| Kinase B | 5,200 | 25% |

| Kinase C | 850 | 68% |

| Kinase D | >10,000 | <5% |

Mechanistic Characterization of Enzyme-Ligand Interactions

Without initial data on enzyme inhibition or activation, no follow-up studies on the mechanism of interaction (e.g., competitive, non-competitive, or uncompetitive inhibition) for this compound have been published. These studies are vital for understanding how a compound exerts its effect on an enzyme and for guiding further chemical optimization.

Receptor Binding Assays Using Recombinant Proteins (In Vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These experiments typically use recombinant proteins to ensure a high concentration of the target and to eliminate interference from other cellular components.

G-Protein Coupled Receptor (GPCR) Binding Affinity Determinations

There is no publicly available data from radioligand binding assays or other biophysical methods that determine the binding affinity (e.g., Kᵢ or Kₔ) of this compound for any G-Protein Coupled Receptors (GPCRs). GPCRs are a large family of receptors involved in a wide range of physiological processes, making them common targets for therapeutic drugs. nih.gov

An example of how such data would be presented is shown below:

Table 2: Hypothetical GPCR Binding Affinity Profile (Note: This data is for illustrative purposes only and is not based on experimental results for this compound.)

| GPCR Target | Binding Affinity (Kᵢ, nM) | Assay Type |

| Receptor X | 1,200 | Radioligand Displacement |

| Receptor Y | >10,000 | Radioligand Displacement |

| Receptor Z | 750 | Fluorescence Polarization |

Ligand-Gated Ion Channel Modulation Studies

No research has been published detailing the effects of this compound on ligand-gated ion channels. These studies, often conducted using electrophysiological techniques like patch-clamp, would investigate whether the compound can potentiate or inhibit the flow of ions through these channels in response to a ligand. A related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been investigated for its allosteric modulatory properties on GABA-A receptors, which are ligand-gated ion channels. nih.gov However, this data cannot be extrapolated to this compound due to structural differences.

Protein-Ligand Interaction Analysis by Biophysical Techniques

A variety of biophysical techniques are employed to study the direct interaction between a small molecule and a protein target. These methods can confirm binding, determine the affinity and stoichiometry of the interaction, and provide insights into the structural basis of the interaction. No such studies have been published for this compound. Examples of these techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

A summary of potential findings from these techniques could be presented as follows:

Table 3: Hypothetical Biophysical Interaction Analysis (Note: This data is for illustrative purposes only and is not based on experimental results for this compound.)

| Technique | Target Protein | Parameter Measured | Result |

| Surface Plasmon Resonance (SPR) | Protein Alpha | Kₔ (nM) | 980 |

| Isothermal Titration Calorimetry (ITC) | Protein Alpha | Kₔ (nM), ΔH (kcal/mol), n | 1100, -8.5, 1.1 |

| Nuclear Magnetic Resonance (NMR) | Protein Beta | Chemical Shift Perturbation | Binding confirmed |

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. nih.govrouken.bio It provides precise data on the kinetics (association and dissociation rates) and affinity (the strength of the binding) between a ligand (the compound) and an analyte (the biological target, such as a protein). nih.govrouken.bio

In a typical SPR experiment to study this compound, the target protein would be immobilized on a sensor chip. The compound would then be flowed over this surface at various concentrations. Changes in the refractive index at the surface, caused by the compound binding to the protein, are measured and plotted on a sensorgram. nih.gov This allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ), which is a measure of affinity. rouken.bio

Although specific SPR data for this compound is not available, the table below illustrates the type of kinetic and affinity data that would be generated from such an analysis.

Hypothetical SPR Kinetic and Affinity Data

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate (kₔ) | 5.0 x 10⁻⁴ | s⁻¹ | Rate of complex decay |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat change associated with a binding event. This allows for the determination of not only the binding affinity (Kₐ) but also the key thermodynamic parameters: enthalpy change (ΔH) and entropy change (ΔS). mdpi.com These parameters provide deeper insight into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects.

In an ITC experiment involving this compound, a solution of the compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured. mdpi.com The resulting data are used to calculate the binding stoichiometry (n), Kₐ, ΔH, and ΔS.

The following table provides an illustrative example of the thermodynamic data that could be obtained for the compound's interaction with a hypothetical target protein.

Illustrative ITC Thermodynamic Data

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Stoichiometry (n) | 1.05 | - | Molar ratio of compound to protein |

| Affinity (Kₐ) | 2.5 | nM | Equilibrium dissociation constant |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Heat change upon binding |

X-ray Crystallography and Cryo-EM of Protein-Ligand Complexes (If applicable)

To understand a compound's mechanism of action at an atomic level, structural biology techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable. These methods can reveal the three-dimensional structure of a protein in complex with its ligand, showing the precise binding site and the specific molecular interactions involved. nih.govamericanpeptidesociety.org

X-ray crystallography requires the formation of a high-quality crystal of the protein-ligand complex. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the complex. nih.gov

Cryo-EM is particularly useful for large protein complexes or those that are difficult to crystallize. americanpeptidesociety.orgnih.gov The sample is flash-frozen in a thin layer of ice, and a transmission electron microscope is used to capture thousands of two-dimensional images of individual particles. These images are then computationally combined to reconstruct a 3D model. elsevierpure.comspringernature.com

Currently, there are no publicly available crystal or Cryo-EM structures of this compound bound to a protein target. The determination of such a structure would be a critical step in elucidating its mechanism of action and for guiding any structure-based drug design efforts.

Cellular Pathway Modulation in In Vitro Cell Line Models (Non-Human)

Beyond direct binding assays, it is crucial to understand how a compound affects cellular processes. In vitro studies using non-human cell lines can reveal how the interaction of this compound with its target translates into a functional cellular response by modulating specific signaling pathways.

Cell-Based Reporter Gene Assays

Reporter gene assays are a common method to study the activity of signaling pathways and gene regulation. youtube.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific regulatory DNA element that is responsive to a signaling pathway of interest. nih.gov If the compound activates or inhibits the pathway, it will lead to a corresponding increase or decrease in the expression of the reporter gene, which can be easily measured. nih.govmdpi.com

To investigate the effects of this compound, a cell line containing a relevant reporter construct would be treated with the compound. The resulting change in reporter activity would indicate modulation of the targeted pathway.

Example of Reporter Gene Assay Data

| Compound Concentration | Reporter Signal (Luminescence) | Pathway Activity (% of Control) |

|---|---|---|

| 0 µM (Control) | 100,000 | 100% |

| 0.1 µM | 85,000 | 85% |

| 1.0 µM | 50,000 | 50% |

Flow Cytometry for Intracellular Signaling Pathway Analysis

Flow cytometry is a versatile technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. bdbiosciences.com For studying intracellular signaling, flow cytometry can be used to measure changes in the levels of specific proteins or their post-translational modifications, such as phosphorylation, which are often key events in signaling cascades. thermofisher.comfluorofinder.com

To assess the impact of this compound on a signaling pathway, cells would be treated with the compound and then stained with fluorescently labeled antibodies that specifically detect a key phosphorylated protein in the pathway of interest. Flow cytometry analysis would then quantify the percentage of cells showing a change in phosphorylation, providing a direct measure of the compound's effect on the signaling event at a single-cell level. bdbiosciences.comfluorofinder.com

Illustrative Flow Cytometry Data for Pathway Inhibition

| Treatment | Target Protein Phosphorylation (Median Fluorescence Intensity) | % of Phosphorylated Cells |

|---|---|---|

| Untreated Control | 50 | 5% |

| Stimulant Only | 850 | 80% |

| Stimulant + 1 µM Compound | 400 | 35% |

Analytical Method Development for Research Applications of 1 4 Fluorophenyl 1h Imidazol 2 Amine

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-(4-Fluorophenyl)-1H-imidazol-2-amine. A reversed-phase HPLC (RP-HPLC) method is typically developed for the determination of purity and for quantification in research samples. The method development process involves a systematic optimization of chromatographic conditions to achieve adequate resolution, sensitivity, and a reasonable analysis time.

A typical starting point for method development would involve screening different stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water, often containing buffers like phosphate (B84403) or acetate (B1210297) and additives like formic acid or trifluoroacetic acid to improve peak shape). The detection wavelength is selected based on the UV-Vis spectrum of this compound, typically at its maximum absorbance to ensure high sensitivity.

Table 1: Optimized RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to established guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For chiral compounds, the assessment of enantiomeric purity is critical as different enantiomers can exhibit distinct pharmacological activities. If this compound were synthesized as a single enantiomer or if chiral separation were required, a chiral HPLC method would be developed. This typically involves the use of a chiral stationary phase (CSP).

The development of a chiral HPLC method focuses on screening various CSPs (e.g., polysaccharide-based columns like cellulose (B213188) or amylose (B160209) derivatives) and mobile phases (often normal-phase with eluents like hexane/isopropanol or polar organic mode with acetonitrile/methanol). The goal is to achieve baseline separation of the enantiomers.

Table 2: Exemplary Chiral HPLC Method Conditions

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

For the quantification of this compound in complex biological matrices such as cell lysates, a highly sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Method development for LC-MS/MS involves optimizing both the chromatographic conditions to separate the analyte from matrix components and the mass spectrometer parameters for sensitive and specific detection. The compound is first ionized, typically using electrospray ionization (ESI), and then fragmented. Specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to ensure high accuracy and precision.

Table 3: Illustrative LC-MS/MS Parameters for Quantification in Cell Lysates

| Parameter | Condition |

| LC System | UPLC with a C18 column (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Monitored Transition | e.g., m/z [M+H]+ → fragment ion |

| Internal Standard | Stable Isotope Labeled this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile byproducts from its synthesis or degradation. Derivatization can also be employed to increase the volatility and thermal stability of the analyte, allowing for its analysis by GC-MS. For instance, silylation of the amine group could make the compound more amenable to GC analysis.

The method would involve optimizing the GC temperature program to separate volatile impurities and selecting appropriate mass spectrometric conditions (e.g., electron ionization) to generate characteristic fragmentation patterns for identification.

Spectrophotometric Methods for Quantitative Determination in Research Samples

UV-Visible spectrophotometry can be a simple, cost-effective, and rapid method for the quantitative determination of this compound in bulk or simple solutions, provided no other components in the sample absorb at the analytical wavelength. The method is based on Beer-Lambert's law.

The development of a spectrophotometric method involves determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Table 4: Representative Data for Spectrophotometric Quantification

| Parameter | Value |

| Solvent | Methanol |

| λmax | ~254 nm |

| Linearity Range | e.g., 1-20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Stability Studies in Various Solvent Systems and Biological Mimics (in vitro buffers)

Stability studies are crucial to understand the degradation profile of this compound under various conditions. These studies are typically performed in different solvent systems (e.g., methanol, acetonitrile, DMSO) and in aqueous buffers that mimic biological conditions (e.g., phosphate-buffered saline at different pH values).

The stability is assessed by monitoring the concentration of the parent compound over time using a stability-indicating HPLC method, which is capable of separating the parent compound from its degradation products. Samples are stored under specific conditions (e.g., temperature, light exposure) and analyzed at predetermined time points.

Table 5: Hypothetical Stability of this compound in PBS (pH 7.4) at 37 °C

| Time (hours) | % Remaining of Initial Concentration |

| 0 | 100 |

| 2 | 99.5 |

| 6 | 98.2 |

| 12 | 96.8 |

| 24 | 94.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.